Triethylmethylammonium hydroxide

Catalog No.
S1483353
CAS No.
109334-81-8
M.F
C7H19NO
M. Wt
133.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylmethylammonium hydroxide

CAS Number

109334-81-8

Product Name

Triethylmethylammonium hydroxide

IUPAC Name

triethyl(methyl)azanium;hydroxide

Molecular Formula

C7H19NO

Molecular Weight

133.23 g/mol

InChI

InChI=1S/C7H18N.H2O/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H2/q+1;/p-1

InChI Key

JAJRRCSBKZOLPA-UHFFFAOYSA-M

SMILES

CC[N+](C)(CC)CC.[OH-]

Canonical SMILES

CC[N+](C)(CC)CC.[OH-]

Synthesis of Vanadium Phosphate (ε-VOPO4)

Specific Scientific Field: This application falls under the field of Inorganic Chemistry .

Methods of Application: The exact method of application involves using the Triethylmethylammonium hydroxide solution to control the pH during the reaction process . The precise technical details and parameters would depend on the specific experimental setup and objectives.

Preparation of Ionic Liquids with Amino Acid Anions

Specific Scientific Field: This application is related to the field of Biochemistry .

Application Summary: Triethylmethylammonium hydroxide solution can be used to prepare ionic liquids with amino acid anions . These ionic liquids exhibit bipolar solvent properties .

Methods of Application: The Triethylmethylammonium hydroxide solution is used in the preparation process of these ionic liquids . The specific methods and technical details would depend on the particular experimental design.

Triethylmethylammonium hydroxide is a quaternary ammonium compound with the molecular formula C7_7H19_{19}NO. This compound is characterized by its structure, which consists of three ethyl groups and one methyl group attached to a nitrogen atom, along with a hydroxide ion. It typically appears as a colorless liquid or a solution in water and is known for its strong basic properties. Triethylmethylammonium hydroxide is soluble in water and can be corrosive, posing hazards upon contact with skin or eyes .

TEMAH's mechanism of action depends on the specific application. Here are two examples:

  • As a base: TEMAH accepts a proton (H+) from a Brønsted–Lowry acid, increasing the pH of the solution.
  • In ionic liquid formation: TEMAH acts as a cation, interacting with a specific anion (e.g., amino acid anion) through electrostatic forces to form an ionic liquid with unique solvent properties [].

Triethylmethylammonium hydroxide exhibits several chemical behaviors typical of strong bases. It readily participates in acid-base reactions, forming salts when reacted with acids. For instance, when combined with hydrochloric acid, it produces triethylmethylammonium chloride:

C7H19NO+HClC7H19NCl+H2O\text{C}_7\text{H}_{19}\text{NO}+\text{HCl}\rightarrow \text{C}_7\text{H}_{19}\text{NCl}+\text{H}_2\text{O}

This compound can also engage in metathesis reactions with other ammonium salts, demonstrating its versatility in synthetic chemistry .

Triethylmethylammonium hydroxide can be synthesized through the reaction of a tertiary amine (triethylamine) with an alkyl halide (such as methyl iodide), followed by hydrolysis to form the hydroxide:

  • Formation of Triethylmethylammonium Iodide:
     C2H5)3N+CH3I C2H5)3NCH3I\text{ C}_2\text{H}_5)_3\text{N}+\text{CH}_3\text{I}\rightarrow \text{ C}_2\text{H}_5)_3\text{NCH}_3\text{I}
  • Hydrolysis:
     C2H5)3NCH3I+H2O C2H5)3NCH3OH+HI\text{ C}_2\text{H}_5)_3\text{NCH}_3\text{I}+\text{H}_2\text{O}\rightarrow \text{ C}_2\text{H}_5)_3\text{NCH}_3\text{OH}+\text{HI}

This method highlights the typical approach for synthesizing quaternary ammonium hydroxides .

Triethylmethylammonium hydroxide shares similarities with several other quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Tetramethylammonium HydroxideC5_5H15_15NOMore basic than triethylmethylammonium; widely used in etching applications.
TrimethylamineC3_3H9_9NA tertiary amine; less basic and does not form hydroxides directly.
Tri-n-butylamineC9_9H21_21NSimilar structure but longer alkyl chains; used in organic synthesis but less soluble in water.

Triethylmethylammonium hydroxide stands out due to its unique combination of three ethyl groups and one methyl group, which influences its solubility and reactivity compared to other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-09-17

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